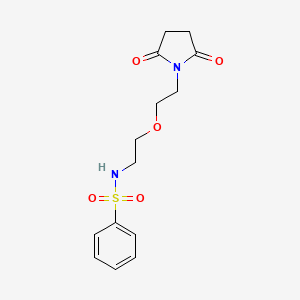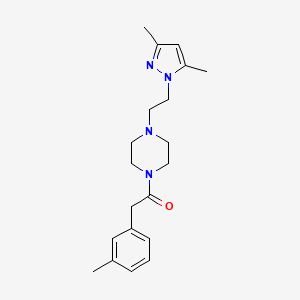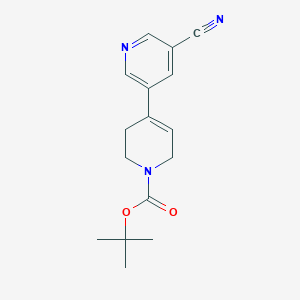
Tert-butyl 4-(5-cyanopyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(5-cyanopyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It is also known as "tert-Butyl ((5-cyanopyridin-3-yl)methyl)carbamate" .
Molecular Structure Analysis
The molecular weight of this compound is 233.2664 . Unfortunately, the specific details about its molecular structure are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Analysis : Tert-butyl 4-(5-cyanopyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate and its derivatives have been synthesized and characterized. These compounds, including similar structures like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, are explored for their molecular and crystal structures, using methods like FTIR, NMR, and X-ray crystallography (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Transformations : Research on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate demonstrates chemical transformations, such as its reaction with maleic anhydride to form specific adducts. The study delves into reactions with electrophilic and nucleophilic reagents and explores the reduction and oxidation of functional groups (Moskalenko & Boev, 2014).
Applications in Catalysis and Drug Synthesis
Catalysis and Water Oxidation : A study investigates dinuclear complexes using ligands like 4-tert-butyl-2,6-di(1',8'-naphthyrid-2'-yl)pyridine. These complexes are utilized in water oxidation processes, showing promising results in oxygen evolution, indicating potential applications in catalytic processes (Zong & Thummel, 2005).
Anticancer Drug Intermediates : The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an important intermediate for small molecule anticancer drugs. The synthesis method for this compound has been optimized, suggesting its significance in the development of anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Propiedades
IUPAC Name |
tert-butyl 4-(5-cyanopyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-6-4-13(5-7-19)14-8-12(9-17)10-18-11-14/h4,8,10-11H,5-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUZGBFUJCJWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)
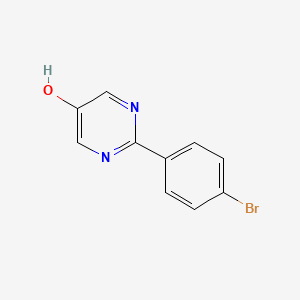
![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)


![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)
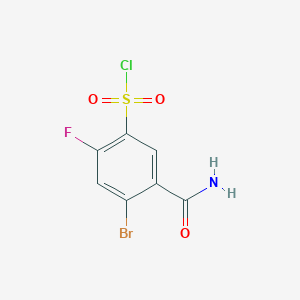
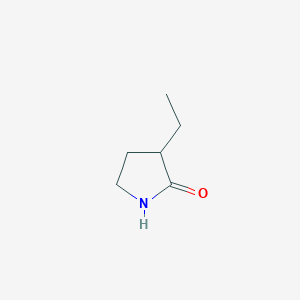
![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)
